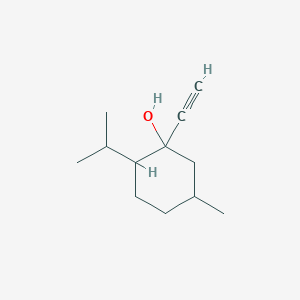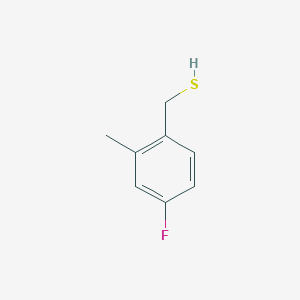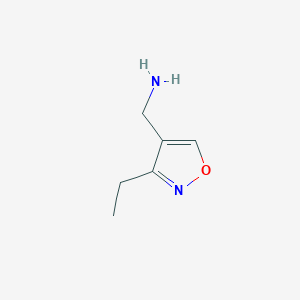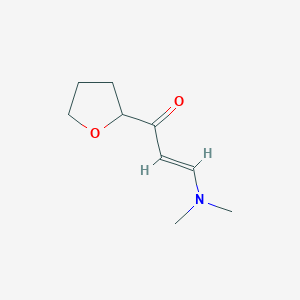
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, an oxolane ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one typically involves the reaction of dimethylamine with an appropriate oxolane derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of dimethylamine to the oxolane ring, followed by dehydration to form the propenone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced catalytic systems can enhance the efficiency of the synthesis process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various biological effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-amine: Contains an amine group instead of a ketone.
Uniqueness
3-(Dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one is unique due to its combination of a dimethylamino group, an oxolane ring, and a propenone moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h5-6,9H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
VLUPOQDUQXZXRR-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CCCO1 |
Canonical SMILES |
CN(C)C=CC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


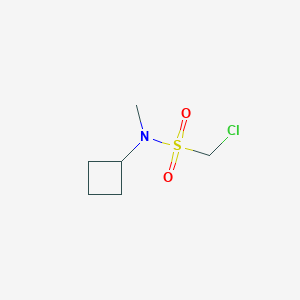
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
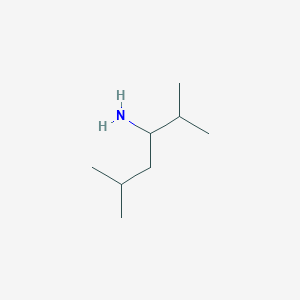
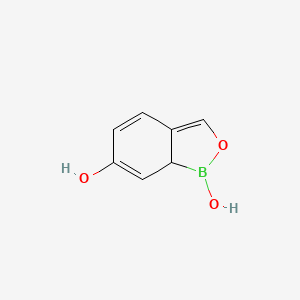
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
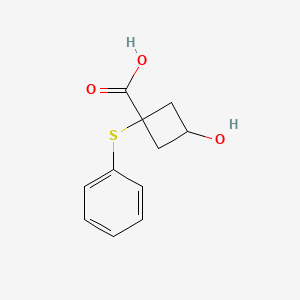
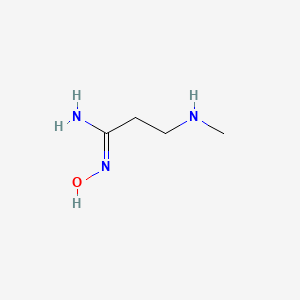

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)

